molecular formula C19H19NO3S B2990023 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide CAS No. 2034547-36-7

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide

Cat. No.: B2990023
CAS No.: 2034547-36-7
M. Wt: 341.43
InChI Key: IBUGXAMECCPQTI-UHFFFAOYSA-N
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Description

IUPAC Name: N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide Molecular Formula: C₁₉H₁₇NO₃S Key Structural Features:

  • Hydroxypropyl side chain: A 2-hydroxypropyl group linked to the benzothiophene, enhancing hydrophilicity and hydrogen-bonding capacity.
  • Phenoxyacetamide moiety: A phenoxy group connected via an acetamide linker, a common pharmacophore in anti-inflammatory and analgesic agents (e.g., NSAIDs) .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-19(22,17-11-14-7-5-6-10-16(14)24-17)13-20-18(21)12-23-15-8-3-2-4-9-15/h2-11,22H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUGXAMECCPQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Molecular Formula Key Structural Differences Potential Functional Implications Source
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide C₁₉H₁₇Cl₂NO₃S 2,4-Dichlorophenoxy substituent Increased lipophilicity; enhanced receptor binding affinity
Nimesulide (N-(2-phenoxyphenyl)acetamide) C₁₃H₁₂N₂O₅S Phenoxyphenyl group (no benzothiophene or hydroxypropyl) COX-2 selectivity; anti-inflammatory use
2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide (3e) C₁₂H₁₆N₂O₄S₂ Thioether linkage; sulfamoylphenyl group Altered electronic properties; antidiabetic/antimicrobial potential
Phenoxybenzamine (1-phenoxy-2-propanol derivative) C₁₈H₂₂ClNO₂ Propanolamine backbone; chloro substituent α-adrenergic receptor antagonism

Detailed Analysis :

Substituent Effects: The 2,4-dichlorophenoxy analog (CAS 2034403-77-3) introduces chlorine atoms at the phenoxy ring’s 2- and 4-positions. Nimesulide lacks the benzothiophene and hydroxypropyl groups but retains the phenoxyacetamide motif. Its clinical use as a COX-2 inhibitor suggests that the target compound may share anti-inflammatory properties, though benzothiophene incorporation could alter selectivity .

Functional Group Variations: The thioether-linked compound 3e () replaces the benzothiophene with a sulfamoylphenyl group. Sulfonamide functionalities are associated with antimicrobial activity, implying divergent biological targets compared to the benzothiophene-containing compound . Phenoxybenzamine’s propanolamine structure highlights the role of hydroxyl and amine groups in receptor binding. The target compound’s hydroxypropyl group may similarly facilitate hydrogen bonding but lacks the tertiary amine critical for adrenergic blockade .

Physicochemical Properties: The benzothiophene core in the target compound confers rigidity and metabolic stability due to aromatic sulfur’s resistance to oxidation. In contrast, the thioether in compound 3e is more susceptible to metabolic cleavage . Chlorine substituents in the dichloro analog increase molecular weight (C₁₉H₁₇Cl₂NO₃S vs.

Research Findings and Hypotheses

  • The dichloro derivative’s enhanced lipophilicity may improve CNS penetration but requires toxicity profiling .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiophene moiety, which is known for its role in various biological activities. The presence of the phenoxyacetamide group enhances its pharmacological profile, making it a candidate for further investigation in medicinal chemistry.

  • Tyrosinase Inhibition :
    • Studies have shown that compounds similar to this compound exhibit strong inhibitory effects on mushroom tyrosinase, an enzyme critical in melanin biosynthesis. The IC50 values for related compounds were reported to be as low as 14.33 μM, indicating potent inhibitory activity against this enzyme .
  • Antioxidant Activity :
    • The compound has been evaluated for its antioxidant capabilities using assays such as DPPH and ABTS radical scavenging tests. Compounds with similar scaffolds demonstrated significant scavenging activity, suggesting that this compound may also possess antioxidant properties .
  • Cytotoxicity :
    • In vitro studies involving B16F10 melanoma cells indicated that certain derivatives of phenoxyacetamides did not exhibit cytotoxic effects at concentrations up to 5 μM over 72 hours, highlighting a favorable safety profile for potential therapeutic applications .

Table 1: Biological Activity Summary

Activity Type Assay Method IC50 Value (μM) Notes
Tyrosinase InhibitionEnzyme inhibition assay14.33Strong inhibitory potency
Antioxidant ActivityDPPH ScavengingNot specifiedComparable to ascorbic acid
CytotoxicityB16F10 Cell Viability>5Non-cytotoxic at tested concentrations

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Research :
    • Compounds structurally related to this phenoxyacetamide have shown promise in inhibiting cancer cell proliferation through mechanisms involving tyrosinase inhibition and modulation of oxidative stress pathways .
  • Dermatological Applications :
    • Due to its tyrosinase inhibitory activity, the compound may be explored for use in skin-lightening products or treatments for hyperpigmentation disorders .
  • Neuroprotective Effects :
    • Some derivatives have been investigated for their neuroprotective properties, suggesting that they may help mitigate oxidative stress-related neuronal damage .

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